molecular formula C12H14Cl2N2O B1619234 2',6'-Dichloro-2-pyrrolidinoacetanilide CAS No. 73623-38-8

2',6'-Dichloro-2-pyrrolidinoacetanilide

Cat. No.: B1619234
CAS No.: 73623-38-8
M. Wt: 273.15 g/mol
InChI Key: PWTKJEDLCFLEMM-UHFFFAOYSA-N
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Description

2',6'-Dichloro-2-pyrrolidinoacetanilide (CAS 73623-38-8) is a chlorinated acetanilide derivative characterized by a pyrrolidine substituent at the acetamide position and two chlorine atoms at the 2' and 6' positions of the aromatic ring. Its molecular formula is C₁₂H₁₄Cl₂N₂O, with a molecular weight of 285.16 g/mol. Synonyms include N-(2,6-Dichlorophenyl)-2-pyrrolidinylacetamide and AC1L1BYA .

Properties

CAS No.

73623-38-8

Molecular Formula

C12H14Cl2N2O

Molecular Weight

273.15 g/mol

IUPAC Name

N-(2,6-dichlorophenyl)-2-pyrrolidin-2-ylacetamide

InChI

InChI=1S/C12H14Cl2N2O/c13-9-4-1-5-10(14)12(9)16-11(17)7-8-3-2-6-15-8/h1,4-5,8,15H,2-3,6-7H2,(H,16,17)

InChI Key

PWTKJEDLCFLEMM-UHFFFAOYSA-N

SMILES

C1CC(NC1)CC(=O)NC2=C(C=CC=C2Cl)Cl

Canonical SMILES

C1CC(NC1)CC(=O)NC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Chlorinated Acetanilide Derivatives
Compound Name Substituents/Modifications Molecular Formula Key Features/Applications
2',6'-Dichloro-2-pyrrolidinoacetanilide - 2',6'-dichlorophenyl
- Pyrrolidine ring at acetamide
C₁₂H₁₄Cl₂N₂O Potential CNS activity; research intermediate
α-Chloro-2,6-dimethylacetanilide (CAS 1131-01-7) - 2,6-dimethylphenyl
- Chloroacetamide
C₁₀H₁₂ClNO Pharma intermediate; used in synthesis of local anesthetics
N-(2,6-Dichlorophenyl)acetamide (Parent compound) - 2,6-dichlorophenyl
- Unmodified acetamide
C₈H₇Cl₂NO Base structure for agrochemicals (e.g., herbicide precursors)

Key Observations :

  • Pyrrolidine vs. This may enhance binding affinity in biological targets but reduce solubility .
  • Chlorination Pattern : The 2',6'-dichloro substitution is conserved in both the target compound and its parent structure, suggesting shared stability and lipophilicity beneficial for membrane penetration in bioactive molecules .
Triazine-Based Analogs

Triazine derivatives like atrazine (CAS 1912-24-9) and propazine (CAS 139-40-2) share chlorine and amino substituents but differ in core structure:

Compound Name Core Structure Substituents Applications
Atrazine 1,3,5-Triazine - Cl, -N(CH₂CH₃)₂ Herbicide (photosynthesis inhibitor)
Propazine 1,3,5-Triazine - Cl, -N(CH₂CH₃)₂ Selective herbicide for corn crops
Target Compound Acetanilide - 2',6'-Cl, -pyrrolidine Research chemical (no explicit agrochemical use cited)

Key Observations :

  • Chlorine Positioning : Both triazines and the target compound utilize chlorine for electron-withdrawing effects, but the acetanilide’s aromatic chlorination may favor interactions with neuronal or enzymatic targets over plant systems .

Research Findings and Implications

  • Synthetic Utility: The pyrrolidine moiety in 2',6'-dichloro-2-pyrrolidinoacetanilide may serve as a precursor for neuroactive compounds, analogous to lidocaine derivatives derived from α-chloro-2,6-dimethylacetanilide .

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